![molecular formula C10H6ClNO B3033169 7-Chloroquinoline-6-carbaldehyde CAS No. 916812-06-1](/img/structure/B3033169.png)
7-Chloroquinoline-6-carbaldehyde
Overview
Description
7-Chloroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . This compound contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .
Synthesis Analysis
The synthesis of 7-Chloroquinoline-6-carbaldehyde and its derivatives often involves the application of the Vilsmeier–Haack reaction . For instance, a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, 2,7-dichloroquinoline-3-carboxamide, 7-chloro-2-methoxyquinoline-3-carbaldehyde, and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, were synthesized using this method .Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-6-carbaldehyde includes 20 bonds in total: 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloroquinoline-6-carbaldehyde, are known to undergo various chemical reactions. For instance, they can be used to construct fused or binary quinoline-cord heterocyclic systems . They can also react with different electrophiles when generated as mixed lithium-magnesium intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloroquinoline-6-carbaldehyde include a molecular weight of 191.62 . The compound has a boiling point of 343.4±22.0 C at 760 mmHg and a melting point of 165-167 C .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinolines, including 7-Chloroquinoline-6-carbaldehyde, serve as essential scaffolds in drug development. Researchers explore their potential as lead compounds due to their diverse biological activities. The pyranoquinoline ring system, present in this compound, has garnered significant attention. It’s worth noting that various synthetic protocols contribute to the construction and functionalization of quinoline scaffolds .
Safety And Hazards
While specific safety and hazard information for 7-Chloroquinoline-6-carbaldehyde was not found, it’s important to handle all chemical compounds with care. For instance, 7-Chloroquinoline, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Quinoline derivatives, including 7-Chloroquinoline-6-carbaldehyde, have demonstrated various biological activities such as antimalarial, antimicrobial, and anticancer properties . Therefore, they are of significant interest in medicinal chemistry research. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
7-chloroquinoline-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMUUZCAQMJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670686 | |
Record name | 7-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-6-carbaldehyde | |
CAS RN |
916812-06-1 | |
Record name | 7-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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